molecular formula C16H15N3O2 B2917890 2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline CAS No. 853750-06-8

2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

Cat. No.: B2917890
CAS No.: 853750-06-8
M. Wt: 281.315
InChI Key: ZRGORFPEXYZDHR-UHFFFAOYSA-N
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Description

2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is an organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-amine
  • 1-(4-methoxyphenyl)-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline
  • N,N-dimethyl-4-((2-(5-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)hydrazinyl)-1,3,4-thiadiazol-2-yl)hydrazono)methyl)aniline

Uniqueness

2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is unique due to its specific substitution pattern and the presence of both methoxy and oxadiazole functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-20-14-10-6-5-9-13(14)17-11-15-18-19-16(21-15)12-7-3-2-4-8-12/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGORFPEXYZDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326343
Record name 2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

853750-06-8
Record name 2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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